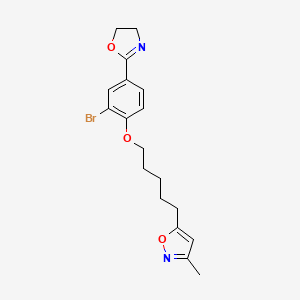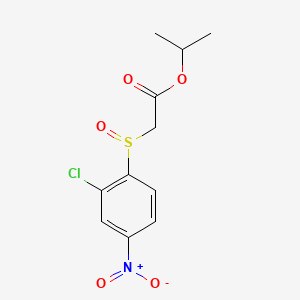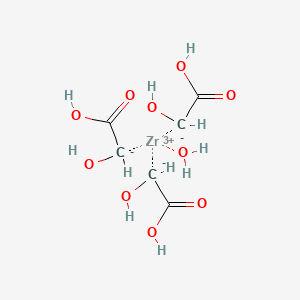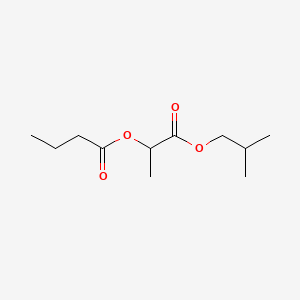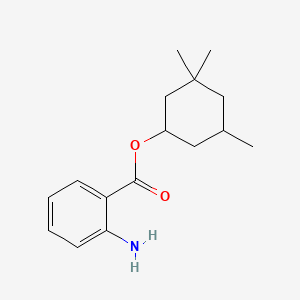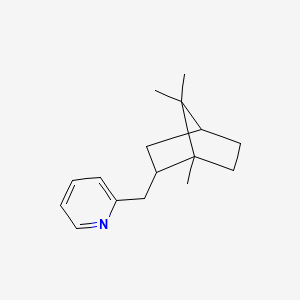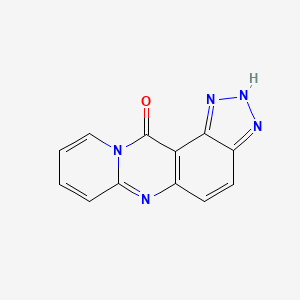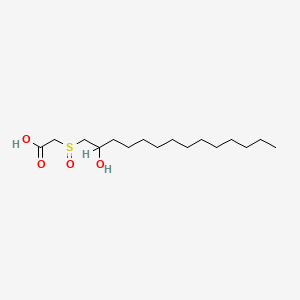
((2-Hydroxytetradecyl)sulphinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Hydroxytetradecyl)sulphinyl)acetic acid is an organic compound with the molecular formula C16H32O4S and a molecular weight of 320.48788 g/mol . This compound is characterized by the presence of a hydroxyl group, a sulphinyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxytetradecyl)sulphinyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with tetradecanol and acetic acid.
Oxidation: Tetradecanol is oxidized to form tetradecanal.
Sulphinylation: Tetradecanal undergoes a sulphinylation reaction with a suitable sulphinylating agent to form (2-hydroxytetradecyl)sulphinyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
((2-Hydroxytetradecyl)sulphinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives.
科学研究应用
((2-Hydroxytetradecyl)sulphinyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of ((2-Hydroxytetradecyl)sulphinyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions.
相似化合物的比较
Similar Compounds
- ((2-Hydroxyhexadecyl)sulphinyl)acetic acid
- ((2-Hydroxyoctadecyl)sulphinyl)acetic acid
- ((2-Hydroxydecyl)sulphinyl)acetic acid
Uniqueness
((2-Hydroxytetradecyl)sulphinyl)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and sulphinyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs with different chain lengths.
属性
CAS 编号 |
85099-07-6 |
|---|---|
分子式 |
C16H32O4S |
分子量 |
320.5 g/mol |
IUPAC 名称 |
2-(2-hydroxytetradecylsulfinyl)acetic acid |
InChI |
InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-21(20)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI 键 |
QEPDPIFEHYSLMP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(CS(=O)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


